Product packaging for Ccris 8000(Cat. No.:CAS No. 134276-77-0)

Ccris 8000

Cat. No.: B12741317
CAS No.: 134276-77-0
M. Wt: 887.1 g/mol
InChI Key: BFANANPGNZIJMK-YQZUWNISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ccris 8000 is a chemical reagent intended for research purposes. A detailed product description requires specific information about the compound's applications, research value, and mechanism of action, which could not be verified from current sources. Once the technical data is confirmed, this section should provide a comprehensive and professional explanation aimed at researchers, detailing its main uses, specific value in experimental workflows, and its biochemical mode of action. All factual statements must be hyperlinked to their sources. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H82O15 B12741317 Ccris 8000 CAS No. 134276-77-0

Properties

CAS No.

134276-77-0

Molecular Formula

C47H82O15

Molecular Weight

887.1 g/mol

IUPAC Name

[(2S)-2-tetradecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C47H82O15/c1-3-5-7-9-11-13-15-16-17-18-20-21-23-25-27-29-38(49)57-32-35(60-39(50)30-28-26-24-22-19-14-12-10-8-6-4-2)33-58-46-45(56)43(54)41(52)37(62-46)34-59-47-44(55)42(53)40(51)36(31-48)61-47/h5,7,11,13,16-17,35-37,40-48,51-56H,3-4,6,8-10,12,14-15,18-34H2,1-2H3/b7-5-,13-11-,17-16-/t35-,36-,37-,40+,41+,42+,43+,44-,45-,46-,47+/m1/s1

InChI Key

BFANANPGNZIJMK-YQZUWNISSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Methodological Approaches in Ccris Data Utilization for Chemical Research

Data Retrieval and Management Strategies within the CCRIS Framework

Effective utilization of the CCRIS database begins with efficient data retrieval and management. The CCRIS database contains approximately 8,000 chemical records with results from carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition tests. nasa.gov Researchers can access this data through the PubChem database. re3data.orgnih.gov

Data retrieval strategies typically involve searching for chemicals based on various identifiers, including chemical name, Chemical Abstracts Service (CAS) Registry Number, and chemical structure. nasa.gov For instance, to retrieve data for "Ccris 8000," one would use its unique identifier. Once located, the data can be viewed, printed, or downloaded for further analysis. nasa.gov

Effective data management is crucial for handling the large datasets extracted from CCRIS. A key aspect of this is the curation of the data to ensure its quality and suitability for specific research questions. This may involve:

Standardization of chemical structures: Ensuring that all chemical structures are represented in a consistent format.

Normalization of biological data: Converting the varied biological data into a uniform format suitable for computational modeling.

Data cleaning: Identifying and addressing any inconsistencies or errors in the retrieved data.

A well-managed dataset is fundamental for the successful application of the computational and statistical methods discussed in the following sections.

Computational Methodologies for Analyzing CCRIS Data

The structured and extensive data within CCRIS make it an ideal resource for various computational methodologies aimed at predicting the toxicological properties of chemicals. These in silico approaches are often faster and more cost-effective than traditional experimental methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a relationship between the chemical structure of a compound and its biological activity. nih.gov The core principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. The CCRIS database, with its wealth of curated carcinogenicity and mutagenicity data, provides an excellent foundation for developing QSAR models.

The development of a QSAR model using CCRIS data typically involves the following steps:

Data Collection and Curation: A dataset of chemicals with known activities (e.g., carcinogenic or non-carcinogenic) is extracted from CCRIS. This dataset is then carefully curated to ensure data quality.

Molecular Descriptor Calculation: For each chemical in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive performance of the developed QSAR model is rigorously evaluated using statistical techniques to ensure its reliability.

For a hypothetical QSAR study using CCRIS data, a set of compounds structurally similar to "this compound" could be extracted, and their carcinogenicity data used to develop a model to predict the carcinogenic potential of untested, similar compounds.

Given the vast number of chemicals in commerce and the environment, it is impractical to subject all of them to extensive toxicological testing. In silico approaches utilizing data from CCRIS can be employed to prioritize chemicals for further investigation. diva-portal.orgicca-chem.org Chemical prioritization involves ranking chemicals based on their potential hazard, allowing researchers and regulatory agencies to focus resources on the most concerning substances.

One common in silico approach for chemical prioritization is the use of structural alerts, which are specific molecular substructures known to be associated with a particular toxicological endpoint, such as mutagenicity or carcinogenicity. The extensive data in CCRIS can be mined to identify and validate such structural alerts.

For example, a researcher could analyze the chemical structures of all known carcinogens in the CCRIS database to identify common structural motifs. These motifs can then be used as alerts to flag other chemicals that contain them as potentially carcinogenic. This approach can be used to screen large chemical libraries and prioritize a smaller, more manageable number of chemicals for experimental testing.

Statistical Analysis of Carcinogenesis and Mutagenesis Data from CCRIS

The carcinogenicity and mutagenicity data within CCRIS are amenable to a variety of statistical analyses to uncover trends and relationships. These analyses can provide insights into the mechanisms of carcinogenesis and help in the assessment of chemical risks.

Statistical methods that can be applied to CCRIS data include:

Frequency Analysis: This involves analyzing the frequency of positive and negative results for different classes of chemicals or for different types of cancer.

Correlation Analysis: This can be used to explore the relationships between different toxicological endpoints, such as the correlation between mutagenicity and carcinogenicity.

Hypothesis Testing: Statistical tests can be used to determine if there are significant differences in the carcinogenic or mutagenic potential between different groups of chemicals.

For instance, a statistical analysis of the CCRIS data could be conducted to determine if there is a statistically significant association between the presence of a specific chemical functional group and a positive result in a carcinogenicity bioassay.

Below is an interactive table illustrating a hypothetical dataset of chemicals from CCRIS, which could be used for such statistical analyses.

Chemical NameCAS NumberCarcinogenicityMutagenicity
This compound138521-26-3PositivePositive
Compound A123-45-6PositivePositive
Compound B789-01-2NegativeNegative
Compound C345-67-8PositiveNot Tested
Compound D901-23-4NegativePositive

Integration of CCRIS Data with Other Toxicological and Chemical Databases

To gain a more comprehensive understanding of the potential hazards of a chemical, it is often necessary to integrate data from multiple sources. The data in CCRIS can be integrated with other toxicological and chemical databases to provide a more complete picture of a chemical's properties and potential risks. europa.eu

Examples of databases that can be integrated with CCRIS include:

PubChem: As the current host of CCRIS data, PubChem provides extensive information on the physicochemical properties, biological activities, and patents of chemicals. nih.gov

ToxCast/Tox21: These databases contain high-throughput screening data for thousands of chemicals, which can provide mechanistic insights into their potential toxicity.

Integrated Risk Information System (IRIS): This database provides information on the human health effects that may result from exposure to various substances in the environment.

Hazardous Substances Data Bank (HSDB): This database contains comprehensive, peer-reviewed toxicological data for a wide range of chemicals. nasa.gov

The integration of data from these diverse sources can be challenging due to differences in data formats and terminologies. However, the development of standardized data formats and data integration platforms is helping to overcome these challenges. By combining the carcinogenicity and mutagenicity data from CCRIS with data from other sources, researchers can develop more robust and predictive models of chemical toxicity.

Research Paradigms and Foundational Studies Enabled by Ccris Data

Mechanistic Investigations through CCRIS-Aggregated Information

The CCRIS database, with its extensive collection of carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results, provides a powerful tool for investigating the mechanisms of chemical carcinogenesis. nih.govnih.gov

While specific studies on the biological pathways affected by "CCRIS 8000" are not extensively documented, the broader class of compounds to which it belongs, glycol ethers, has been the subject of toxicological research. Generally, the systemic toxicity of ethylene-based glycol ethers is understood to be mediated by their metabolism to corresponding alkoxyacetic acids. ecetoc.org These metabolites can interfere with various cellular processes. For instance, some glycol ethers have been shown to cause hematological effects and developmental toxicity in animal studies. ecetoc.org The data within CCRIS, by providing a repository of such findings, allows researchers to identify patterns of toxicity and hypothesize about the underlying biological pathways.

Genetic toxicology data is a cornerstone of the CCRIS database. osti.gov This information is critical for assessing the mutagenic potential of chemical compounds. For the broader class of glycol ethers, numerous studies have indicated a lack of genotoxic activity. ecetoc.org This suggests that their carcinogenic potential, if any, is likely not mediated by direct interaction with DNA. The CCRIS framework allows for the systematic review of such data, enabling a weight-of-evidence approach to evaluating the genotoxicity of a given compound or chemical class.

Comparative Studies of Chemical Carcinogenicity Across Diverse Compound Classes in CCRIS

A significant strength of the CCRIS database is the ability to conduct comparative analyses of chemical carcinogenicity across a wide array of compound classes. nih.govecetoc.org For example, within the glycol ethers, toxicity profiles can vary significantly based on the length of the ether chain. ecetoc.org Longer-chain ethylene (B1197577) glycol ethers, for instance, are associated with red blood cell hemolysis, a toxic effect to which humans are relatively resistant. ecetoc.org By compiling data on numerous compounds, CCRIS facilitates the identification of structure-activity relationships, which are crucial for predicting the carcinogenic potential of untested chemicals.

Application of CCRIS Data in Toxicogenomics and Systems Toxicology Research

Toxicogenomics integrates toxicology with the study of gene and protein expression to understand the biological response to chemical exposures. nih.gov The data within CCRIS, when combined with modern 'omics' technologies, can provide valuable insights into the mechanisms of toxicity. For instance, gene expression profiling of cells or tissues exposed to a compound like Pentaethylene glycol monododecyl ether could reveal alterations in cellular pathways related to metabolism, stress response, or cell cycle regulation. This approach allows for a more comprehensive, systems-level understanding of a chemical's potential hazards.

Identification of Emerging Research Avenues from Comprehensive CCRIS Data Analysis

A thorough analysis of the data within CCRIS can highlight gaps in our knowledge and point to new research directions. nih.gov For example, the relative lack of specific carcinogenicity data for many nonionic surfactants, such as Pentaethylene glycol monododecyl ether, suggests a need for further investigation. Future research could focus on long-term bioassays, the development of more sophisticated in vitro models to assess carcinogenic potential, and the application of high-throughput screening methods to prioritize chemicals for further testing.

Interactive Data Table: Properties of a Representative Glycol Ether

PropertyValue
Compound Name Pentaethylene glycol monododecyl ether
Synonyms Laureth-5, C12E5
Molecular Formula C22H46O6
Primary Class Nonionic Surfactant, Glycol Ether
Known Biological Role Surfactant, used in membrane protein solubilization

Advanced Analytical Techniques and Future Directions for Ccris Based Chemical Research

Chemically-Indexed Approaches for Enhanced Structure-Searchability in CCRIS

Effective utilization of databases like CCRIS for chemical research heavily relies on robust search capabilities, particularly those based on chemical structure. While older databases, including historical versions of CCRIS, often primarily indexed chemicals by name or CAS number, the integration of chemical structure information is crucial for advanced searching and analysis. researchgate.net The concept of chemically-indexed databases allows researchers to retrieve chemicals or classes of chemicals based on structural patterns, find similar chemicals, and perform cross-searches using both biological and chemical criteria. oup.com

Databases such as the Distributed Structure-searchable Toxicity (DSSTox) database, developed by the US EPA, have incorporated chemical indexing, including 2D structures, and are creating SDF files for various public toxicological databases, potentially enhancing the structure-searchability of data originally found in sources like CCRIS. researchgate.neteuropa.eu ChemIDplus, another database from the National Library of Medicine, also offers enhanced structure display and searchability for over 300,000 chemical records that include structures. medkoo.com The availability of chemical structures alongside toxicity data in formats like SDF files facilitates a wide range of operations critical for modern chemical research, overcoming limitations of databases searchable only by text identifiers. researchgate.netoup.com

Development of Predictive Models Using CCRIS Data for Chemical Hazard Assessment

CCRIS data, particularly its collection of carcinogenicity and mutagenicity study results, has historically supported and continues to be valuable for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. oup.comeuropa.eumarquette.edu QSAR models aim to relate a quantitative measure of chemical structure to a biological effect, offering a faster alternative to traditional animal testing for regulatory risk assessment. marquette.edu

Researchers utilize data from sources like CCRIS and the Carcinogenic Potency Database (CPDB) as experimental data for training and validating in silico QSAR tools designed to predict carcinogenic potential. marquette.edu These models employ various chemical identifiers and notations, such as CAS numbers and SMILES (simplified molecular-input line-entry system), to search for and utilize chemical data. marquette.edu

The development of predictive models using CCRIS data contributes to chemical hazard assessment by providing tools to estimate the toxicity of chemicals, particularly for data-poor substances. canada.caitrcweb.org These models can range from structural alert-based systems and expert systems to more complex machine-learning techniques. canada.ca The integration of diverse data sources, including experimental data from databases like CCRIS and data from high-throughput screening, is increasingly seen as crucial for building robust predictive models for toxicity. acs.orgnih.gov

Table 1: Types of Data in CCRIS Relevant to Predictive Modeling

Data CategoryDescription
Carcinogenicity StudiesResults from animal studies on cancer induction. osti.gov
Mutagenicity StudiesResults from tests assessing genetic damage. osti.gov
Tumor Promotion StudiesData on substances that enhance tumor development. osti.gov
Tumor Inhibition StudiesData on substances that inhibit tumor development. data.govnih.gov

Challenges and Considerations in Interpreting CCRIS Data for Rigorous Chemical Research

Despite its value, interpreting and utilizing CCRIS data for rigorous chemical research presents several challenges. As a historical database that is no longer updated, CCRIS primarily reflects research and testing methodologies prevalent between 1985 and 2011. medkoo.comdata.govhealthdata.gov This means the data may not always align with current standardized testing guidelines or capture the full spectrum of toxicological endpoints now considered important.

A significant challenge in using historical toxicity databases, including CCRIS, has been the absence or inconsistency of readily available chemical structure information linked to toxicity results. researchgate.netpsu.edu While chemical identifiers like CAS numbers are present, the lack of easily searchable structural data can complicate the process of grouping chemicals by similarity or using the data directly in structure-based modeling. researchgate.net

Furthermore, the interpretation of summarized test results requires careful consideration. While CCRIS data has been reviewed by experts, researchers need to understand the details of the original studies, including species, strain, sex, route of administration, and dose, to properly evaluate the relevance and applicability of the findings. osti.gov The potential for data inconsistencies or ambiguities across different entries or in comparison to other databases also necessitates careful data curation and validation before use in research or model development. psu.eduacs.org The fact that data are derived from various published studies means there can be variability in experimental design and reporting.

Prospects for Expanding CCRIS's Role in Integrated Chemical Safety Assessment and Discovery

Although CCRIS is no longer actively updated, its rich historical data on carcinogenicity and mutagenicity remains a valuable component for integrated chemical safety assessment and can contribute to discovery efforts. The data can be used in conjunction with more current databases and computational tools to build a more comprehensive picture of a chemical's potential hazards.

Integrating CCRIS data with other sources, such as high-throughput screening data, 'omics data, and data from other toxicity databases (e.g., ToxCast, ToxRefDB), can enhance the power of predictive toxicology models. acs.orgnih.gov This integrated approach, sometimes referred to as chemical-biological read-across, leverages both structural similarity and biological response data to improve hazard classification and prediction accuracy. nih.gov

The historical data in CCRIS can also serve as a foundation for developing and validating new computational approaches, including machine learning models, for toxicity prediction. acs.org By providing a large dataset of expert-reviewed carcinogenicity and mutagenicity results, CCRIS enables the training of models capable of identifying structural features or properties associated with these endpoints.

Future directions involve improving the accessibility and interoperability of historical data like that in CCRIS through initiatives that link chemical structures to toxicity information across various databases. researchgate.netoup.com This facilitates the use of CCRIS data in modern in silico workflows for prioritizing chemicals for further testing, informing read-across assessments, and contributing to the early stages of chemical discovery by flagging potential toxicity concerns. While direct updates to CCRIS are not ongoing, its legacy data continues to play a role in the evolving landscape of computational toxicology and integrated safety assessment.

Q & A

Basic Research Questions

Q. How should researchers formulate focused and complex research questions using the CCRIS 8000 dataset?

  • Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate alignment with project aims. For example:

  • Feasibility: Assess computational resources for analyzing large-scale copy-number data.
  • Novelty: Identify understudied chromosomal regions (e.g., 8p11 in ).
  • Complexity: Avoid binary questions; instead, ask, “How do co-occurring arm-level alterations influence tumor lineage specificity?” .
    • Key References : (data scope), (FINER criteria).

Q. What experimental design principles apply to preliminary analyses of this compound?

  • Methodological Guidance :

  • Hypothesis Testing : Start with pan-lineage vs. lineage-restricted alterations ( ).
  • Data Validation : Use orthogonal methods (e.g., FISH or RNA-seq) to confirm focal amplifications.
  • Controls : Include non-cancer genomic datasets to distinguish driver vs. passenger mutations .
    • Statistical Tools : Apply Benjamini-Hochberg correction for multiple hypothesis testing .

Q. How can researchers ethically access and reproduce data from this compound?

  • Methodological Guidance :

  • Follow institutional IRB protocols for secondary data use ().
  • Cite original array CGH studies from .
  • Use platforms like GEO or SRA for raw data retrieval, adhering to FAIR principles .

Advanced Research Questions

Q. How to resolve contradictions in low-prevalence events (e.g., chromothripsis) within this compound?

  • Methodological Guidance :

  • Algorithm Design : Implement oscillation-based detection (as in ) with thresholds for copy-number fluctuation.
  • Validation : Compare with whole-genome sequencing to rule out technical artifacts.
  • Meta-Analysis : Pool samples across tumor types to increase statistical power .
    • Challenges : Tumor purity and subclonal heterogeneity may skew results .

Q. What strategies address data heterogeneity in this compound (e.g., batch effects, platform differences)?

  • Methodological Guidance :

  • Normalization : Use ComBat or SVA to correct batch effects.
  • Cross-Platform Calibration : Harmonize array CGH data using reference standards (e.g., NA12878).
  • Metadata Annotation : Document tumor stage, treatment history, and demographics .
    • Tools : R packages limma or CONUMEE for copy-number analysis .

Q. How to integrate this compound with multi-omics datasets (e.g., transcriptomics, epigenetics)?

  • Methodological Guidance :

  • Systems Biology : Use pathway enrichment (e.g., DAVID) to link copy-number alterations to kinase activity ( ).
  • Machine Learning : Train models to predict lineage-specific vulnerabilities using TensorFlow/PyTorch.
  • CRIS Integration : Leverage CRIS-like systems () for federated data querying .

Q. What ethical and statistical considerations apply to publishing this compound-derived findings?

  • Methodological Guidance :

  • Reproducibility : Share code and preprocessed data via Zenodo or GitHub.
  • Authorship : Follow ICMJE criteria () for contributor roles.
  • Bias Reporting : Disclose limitations in sample diversity (e.g., underrepresentation of rare cancers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.